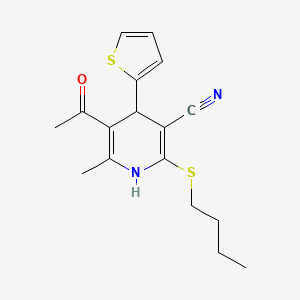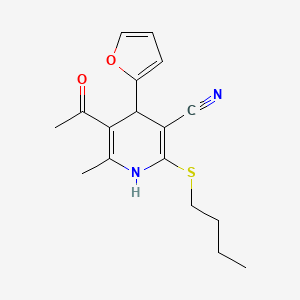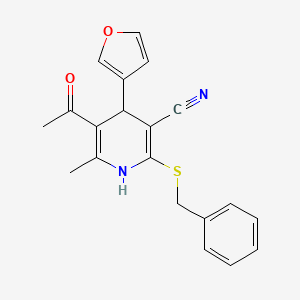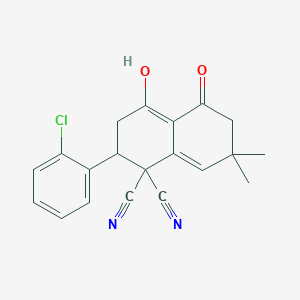
methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate
Vue d'ensemble
Description
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate, also known as MHTP, is a chemical compound that has been widely studied for its potential therapeutic applications. MHTP belongs to the class of proline derivatives and is a potent agonist of the dopamine D2 receptor.
Mécanisme D'action
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate acts as an agonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By binding to the D2 receptor, this compound can enhance dopamine signaling and modulate the activity of dopaminergic neurons in the brain. This mechanism of action is thought to underlie the therapeutic effects of this compound in Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models and cell culture systems. It can increase dopamine release, enhance dopamine receptor signaling, and protect dopaminergic neurons from oxidative stress and cell death. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has a long shelf life. However, this compound also has some limitations, including its potential toxicity and the need for careful control of dosing and administration routes.
Orientations Futures
There are several future directions for research on methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate, including its potential use in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders. This compound may also have applications in the development of new drugs for drug addiction and schizophrenia. Further studies are needed to better understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a dopamine D2 receptor agonist has been extensively studied, and its biochemical and physiological effects have been demonstrated in various animal models and cell culture systems. Further research is needed to fully explore the therapeutic potential of this compound and its limitations for clinical use.
Applications De Recherche Scientifique
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydro-2-naphthalenyl)-L-prolinate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D2 receptor and can cross the blood-brain barrier, making it a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders. This compound has also been studied for its potential use in drug addiction and schizophrenia.
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-16(19)15-9-14(18)10-17(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,13-15,18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUSZKLMMMKTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methoxy-2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B3881540.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B3881548.png)
![4-(dimethylamino)-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3881553.png)

![N-[1-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B3881570.png)
![2-{[5-acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B3881576.png)
![5-acetyl-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B3881581.png)
![5-acetyl-3-amino-6-methyl-4-(3-methylphenyl)-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3881593.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)


